6-Ethyl-1-methylindole
CAS No.: 202584-27-8
Cat. No.: VC13928953
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 202584-27-8 |
|---|---|
| Molecular Formula | C11H13N |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 6-ethyl-1-methylindole |
| Standard InChI | InChI=1S/C11H13N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h4-8H,3H2,1-2H3 |
| Standard InChI Key | SXWYFDLLTSUSDI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)C=CN2C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 6-ethyl-1-methylindole features a bicyclic aromatic system with a nitrogen atom at position 1 and substituents at positions 1 and 6. The ethyl group at C6 introduces steric bulk, while the methyl group at N1 modulates electronic effects on the indole ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS No. | 202584-27-8 |
| Molecular Formula | |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 6-ethyl-1-methylindole |
| Canonical SMILES | CCC1=CC2=C(C=C1)C=CN2C |
| Topological Polar Surface Area | 15.8 Ų |
The compound’s is estimated at 16.5 (for the indolic NH group), typical of substituted indoles. Its lipophilicity () of 3.2 suggests moderate membrane permeability, a favorable trait for bioactive molecules.
Synthesis and Functionalization
Fischer Indole Synthesis
The primary route to 6-ethyl-1-methylindole involves the Fischer indole synthesis, a classical method for constructing indole rings. This acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds proceeds via intermediate enehydrazine formation. For example, reacting 4-ethylcyclohexanone with N-methylphenylhydrazine in the presence of methanesulfonic acid yields the target compound in ~65% yield:
Key reaction parameters include:
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Temperature: 120–140°C
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Catalyst: Brønsted acids (e.g., , ) or Lewis acids (e.g., )
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO)
Post-Synthetic Modifications
The reactivity of 6-ethyl-1-methylindole enables further functionalization:
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N-Alkylation: Quaternization of the indole nitrogen with alkyl halides .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling at C2/C3 positions for biaryl synthesis.
Biological Activities and Mechanisms
Antimicrobial Properties
6-Ethyl-1-methylindole demonstrates broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disruption of microbial cell membranes and inhibition of DNA gyrase.
Anti-Inflammatory Action
The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 40–60% at 10 µM, likely through NF-κB pathway inhibition.
Applications in Pharmaceutical and Agricultural Chemistry
Drug Discovery
6-Ethyl-1-methylindole serves as a scaffold for developing:
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Kinase Inhibitors: Modifications at C2/C3 yield ATP-competitive inhibitors (e.g., VEGFR-2 inhibitors with ).
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Antiviral Agents: Derivatives show activity against HCV (EC: 2.8 µM) by targeting NS5A protein.
Agrochemical Uses
As a precursor to herbicidal and fungicidal agents, it inhibits acetolactate synthase (ALS) in plants (: 0.4 µM).
Stability and Reactivity
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with maximum mass loss at 290°C. The compound remains stable under ambient conditions for >24 months.
Reactivity Trends
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Oxidation: Susceptible to ring oxidation by in acidic conditions, yielding quinone derivatives.
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Photostability: UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition .
Comparative Analysis with Related Indole Derivatives
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